molecular formula C8H9BrO3 B2909645 2-Bromo-4-(hydroxymethyl)-6-methoxyphenol CAS No. 2316-61-2

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol

Cat. No. B2909645
CAS RN: 2316-61-2
M. Wt: 233.061
InChI Key: WDVJCYJWJHPFIB-UHFFFAOYSA-N
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Description

“2-Bromo-4-(hydroxymethyl)-6-methoxyphenol” is a chemical compound with the molecular formula C7H7BrO2 . It is also known by the synonym "Benzenemethanol, 3-bromo-4-hydroxy-" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “2-bromo-4,6-bis(dibromoacetyl)resorcinol”, has been synthesized and studied . The synthesis and crystal structure of this compound were reported, with the compound crystallizing in the triclinic crystal system with Pī space group .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a central phenyl ring with bromine, hydroxymethyl, and methoxy groups attached . In the related compound “2-bromo-4,6-bis(dibromoacetyl)resorcinol”, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 203.03 . More detailed physical and chemical properties were not found.

Scientific Research Applications

Antibacterial Properties

2-Bromo-4-(hydroxymethyl)-6-methoxyphenol and related bromophenols have been isolated from marine algae, exhibiting significant antibacterial properties. Studies have shown that these compounds are active against various bacterial strains, indicating potential applications in antibacterial therapies or as bioactive agents in various industries (Xu et al., 2003).

Antioxidant Activity

Bromophenols, including those structurally similar to this compound, have demonstrated potent antioxidant activities. These compounds, sourced from marine red algae, have shown greater efficacy than some traditional antioxidants, suggesting their potential use in food preservation and pharmaceuticals to combat oxidative stress (Li et al., 2011).

Synthesis and Industrial Applications

This compound serves as a significant intermediate in synthesizing various compounds, including non-steroidal anti-inflammatory agents. Its synthesis methods have evolved to address environmental and toxicological concerns, highlighting its importance in pharmaceutical manufacturing (Xu & He, 2010).

Environmental and Geochemical Studies

In geochemical studies, methoxyphenols like this compound are used as proxies for terrestrial biomass. These compounds help in understanding the chemical changes in lignin during hydrothermal alteration, which is vital in studying environmental and ecological processes (Vane & Abbott, 1999).

Safety and Hazards

The safety data sheet for “2-Bromo-4-(hydroxymethyl)-6-methoxyphenol” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing the dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

2-bromo-4-(hydroxymethyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVJCYJWJHPFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2316-61-2
Record name 3-BROMO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL
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